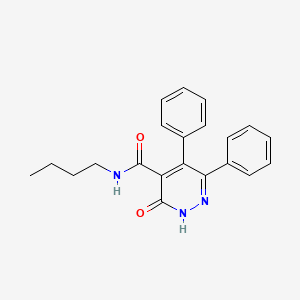
N-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide
描述
N-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide, also known as 25I-NBOMe, is a synthetic drug that belongs to the class of phenethylamines. It is a highly potent hallucinogen that has gained popularity in recent years due to its ability to produce psychedelic effects similar to LSD and other hallucinogens. Despite being a relatively new drug, it has already gained a reputation for being dangerous and potentially lethal, with several reported cases of overdoses and fatalities.
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Specifically, it has been shown to have a high affinity for the 5-HT2A receptor, which is known to be involved in the regulation of mood, perception, and cognition. By binding to this receptor, N-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide is able to produce its hallucinogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide are complex and not fully understood. However, studies have shown that it can produce a range of effects, including altered perceptions, changes in mood, and changes in cognitive function. It has also been shown to have a significant impact on the cardiovascular system, with some studies suggesting that it may increase the risk of heart attack and stroke.
实验室实验的优点和局限性
One of the main advantages of N-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide for lab experiments is its potency and specificity. It is highly selective for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its high potency also makes it potentially dangerous, and researchers must take care to use appropriate safety precautions when working with this compound.
未来方向
There are several areas of research that are currently being explored with regards to N-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for depression and anxiety disorders. Another area of research is its potential use as a tool for studying the role of the 5-HT2A receptor in various physiological and pathological processes. Additionally, there is ongoing research aimed at understanding the long-term effects of this drug on the brain and other organs, as well as its potential for abuse and addiction.
科学研究应用
N-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide has been the subject of several scientific studies that have focused on its pharmacological properties and potential therapeutic applications. One of the most promising areas of research is its potential as a treatment for depression and anxiety disorders. Studies have shown that N-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide has a unique mechanism of action that involves the activation of serotonin receptors in the brain, which are known to play a key role in the regulation of mood and emotions.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-4-28-18-8-6-5-7-17(18)23-11-13-24(14-12-23)21(25)22-16-9-10-19(26-2)20(15-16)27-3/h5-10,15H,4,11-14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTYAQDAQIPUBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-{[(3,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4845302.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-phenoxybutanamide](/img/structure/B4845321.png)
![N-[3-(methylthio)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B4845336.png)
![1-ethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine](/img/structure/B4845339.png)


![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4845353.png)
![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B4845357.png)

![3-({[4-(difluoromethoxy)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4845360.png)
![4-{6-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B4845376.png)
![N',N'''-(methylenedi-4,1-phenylene)bis[N-(2-hydroxyphenyl)urea]](/img/structure/B4845382.png)